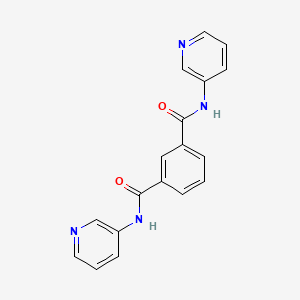![molecular formula C18H20N2S B5532698 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are a class of heterocyclic compounds with significant chemical and pharmacological properties. They exhibit a wide range of biological activities and have been studied for their potential in various applications. The specific compound 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole, while not directly found in the literature, shares characteristics with similar benzimidazole compounds researched for their synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions, such as the Weidenhagen reaction, followed by various substitution reactions. For example, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through such a process, indicating the versatility and reactivity of the benzimidazole ring system in undergoing electrophilic substitution reactions including nitration, bromination, sulfonation, formylation, and acylation (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
Benzimidazole derivatives' molecular structures are characterized by their planarity and conjugated system, allowing for various electronic interactions. Quantum chemical calculations, including HOMO-LUMO gap and molecular electrostatic potential (MEP) analyses, have been applied to understand the electronic properties and reactivity of these compounds. For instance, computational studies on 1,2-disubstituted benzimidazole derivatives provide insights into their electronic structure and potential nonlinear optical (NLO) properties, highlighting their significance in material science (Jayabharathi et al., 2012).
Chemical Reactions and Properties
Benzimidazole compounds are known for their versatile chemical reactivity, engaging in various chemical transformations. This includes electrophilic substitution reactions and complexation with metals, which can alter their chemical and physical properties. The ability to form complexes, as shown in studies of benzimidazole derivatives with zinc(II) ions, demonstrates the ligand properties of these molecules (Tavman, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of various benzimidazole compounds reveal differences in their solubility and thermal stability, which are essential for their application in different fields (Kuş et al., 2008).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with other molecules, are central to their applications. Their ability to act as bases, ligands for metal complexation, and substrates for various chemical reactions highlights their chemical versatility. The study on benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group provides insights into their antioxidant and antimicrobial activities, showcasing the potential for these compounds to be used in medical and material science applications (2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13(2)15-9-7-14(8-10-15)11-21-12-18-19-16-5-3-4-6-17(16)20-18/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNOGPSRHVLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(propan-2-yl)benzyl]sulfanyl}methyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B5532644.png)
![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)

![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)